

Technical Guide: Biological Potential of Substituted Imidazole Propanone Scaffolds

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Compound of Interest

Compound Name: *3-Bromo-1-(1H-imidazol-5-yl)propan-1-one*

Cat. No.: *B8778494*

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Executive Summary

This technical guide analyzes the medicinal chemistry and pharmacological utility of substituted imidazole propanone derivatives. While the imidazole heterocycle is a ubiquitous pharmacophore in FDA-approved drugs (e.g., ketoconazole, dacarbazine), the propanone (acetone) linker represents a specific, versatile structural motif. This 3-carbon ketone bridge facilitates unique binding geometries, serving as a precursor for oxime ethers, hydrazones, and reduced alcohol derivatives.

This guide explores the structure-activity relationships (SAR), synthesis pathways, and therapeutic applications of these compounds, specifically focusing on antifungal (CYP51 inhibition) and anticancer (tubulin destabilization) mechanisms.

Chemical Architecture & Pharmacophore Analysis[1]

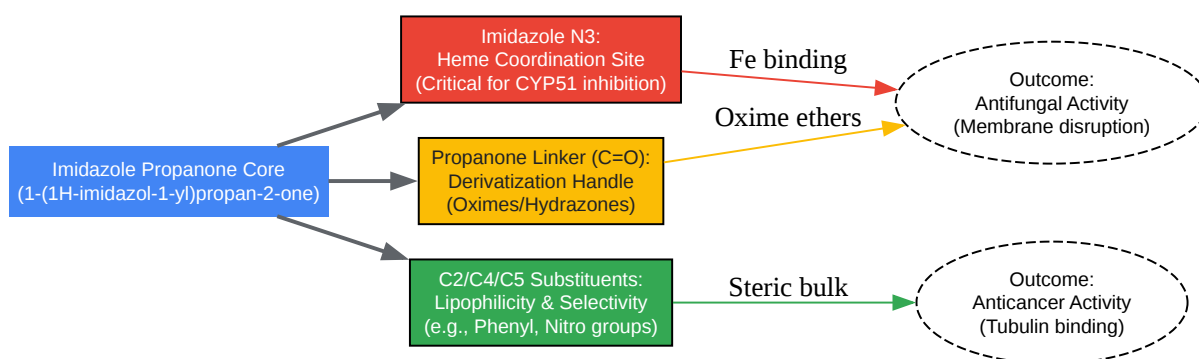
The core structure of interest is 1-(1H-imidazol-1-yl)propan-2-one. This scaffold consists of an imidazole ring attached to a propan-2-one moiety at the N1 position.

Structural Advantages[2]

- Heme Coordination: The unhindered N3 nitrogen of the imidazole ring acts as a Lewis base, capable of coordinating with the heme iron () in metalloenzymes like Lanosterol 14 -demethylase (CYP51).
- The Propanone Linker: The C=O (carbonyl) group acts as a hydrogen bond acceptor. Crucially, it serves as a reactive handle for derivatization into oximes () or hydrazones (), which rigidify the structure and improve lipophilicity (LogP) for membrane penetration.
- Electronic Modulation: Substituents on the imidazole ring (C2, C4, C5) allow for fine-tuning of the and electron density, affecting the strength of metal coordination.

SAR Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) logic for this scaffold.



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Figure 1: SAR analysis of the imidazole propanone scaffold highlighting critical regions for biological interaction.

Therapeutic Applications

Antifungal Activity (Primary Domain)

The most validated application of imidazole propanone derivatives—specifically oxime ether derivatives—is in antifungal therapy.

- Mechanism of Action (MOA): These compounds inhibit Lanosterol 14 -demethylase (CYP51). The imidazole N3 binds to the heme iron in the enzyme's active site, blocking the demethylation of lanosterol. This halts the biosynthesis of ergosterol, a vital component of the fungal cell membrane, leading to membrane instability and cell death.[1][2]
- Key Data: Research on 1-(1H-benzoimidazol-1-yl)propan-2-one oxime ethers indicates high potency against *Botrytis cinerea* and *Sclerotinia sclerotiorum*, often surpassing commercial standards like carbendazim [1].[3]

Table 1: Comparative Antifungal Efficacy (Representative Data)

Compound Class	Modification	Target Organism	Activity Profile (MIC/IC50)	Ref
Imidazole Propanone	Unsubstituted	<i>C. albicans</i>	Low/Moderate	[2]
Oxime Ether Derivative	2,4-dichlorobenzyl tail	<i>S. sclerotiorum</i>	High ()	[1]
Benzimidazole Analog	Morpholine substitution	<i>B. cinerea</i>	High (Superior to Carbendazim)	[1]

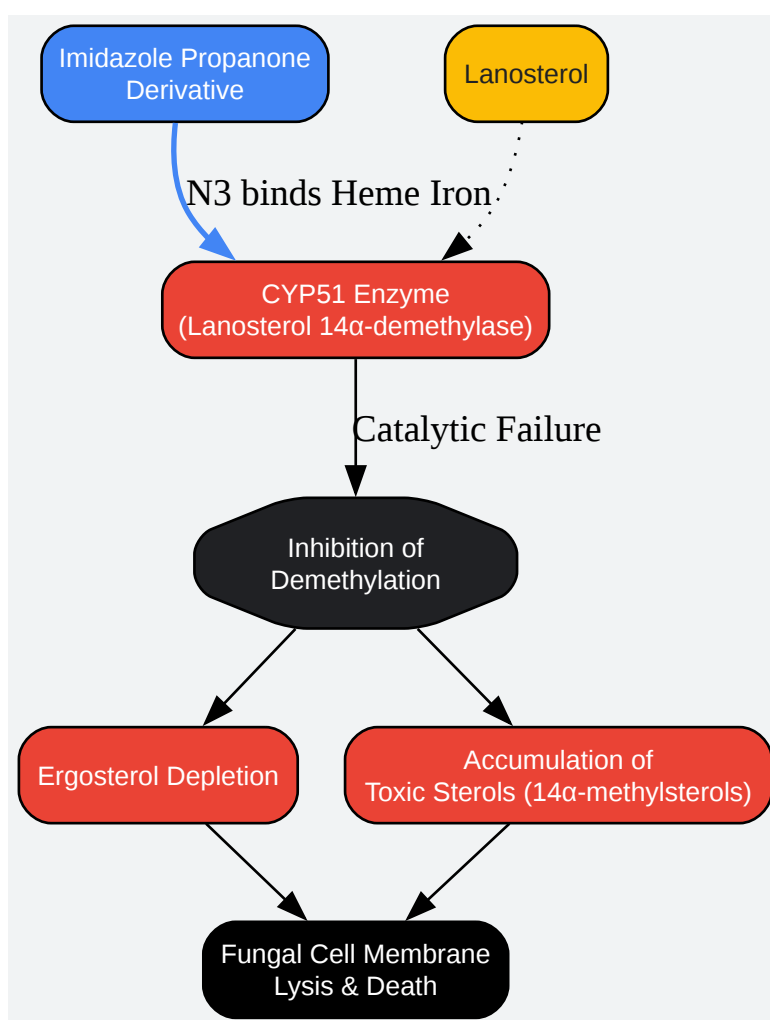
Anticancer Potential

Substituted imidazoles exhibit anticancer activity through microtubule destabilization.[1]

- Mechanism: Bulky aryl substituents (e.g., 2,4-dichlorophenyl) on the imidazole ring allow the molecule to occupy the colchicine-binding site of tubulin. This inhibition prevents microtubule polymerization, arresting the cell cycle in the G2/M phase and inducing apoptosis [3].
- Significance: Propanone-linked derivatives provide a flexible "hinge" that can position these bulky groups optimally within the hydrophobic pocket of tubulin.

Mechanistic Pathways

Understanding the dual-pathway potential is critical for drug design. The pathway below details the antifungal cascade.



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Figure 2: Mechanism of Action (MOA) for antifungal activity via CYP51 inhibition.

Experimental Protocols

Chemical Synthesis of the Core Scaffold

Objective: Synthesize 1-(1H-imidazol-1-yl)propan-2-one.

Reagents:

- Imidazole (1.0 eq)^[4]
- Chloroacetone or Bromoacetone (1.1 eq)
- Anhydrous Potassium Carbonate () (2.0 eq)
- Acetone or DMF (Solvent)

Protocol:

- Preparation: Dissolve imidazole (6.8 g, 0.1 mol) in 50 mL of anhydrous acetone in a round-bottom flask.
- Base Addition: Add anhydrous (27.6 g, 0.2 mol) and stir at room temperature for 30 minutes to facilitate deprotonation.
- Alkylation: Dropwise add chloroacetone (9.25 g, 0.1 mol) over 20 minutes.
- Reflux: Heat the mixture to reflux () for 6–8 hours. Monitor progress via TLC (Mobile phase: CHCl₃/MeOH 9:1).
- Work-up: Filter off the inorganic salts. Evaporate the solvent under reduced pressure.
- Purification: Dissolve the residue in , wash with water, dry over , and recrystallize or purify via column chromatography.

Validation:

- 1H NMR (CDCl₃): Look for the singlet of the methylene linker () around 4.8 ppm and the methyl ketone () around 2.2 ppm.

Biological Screening: MIC Determination (Broth Microdilution)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against *Candida albicans*.

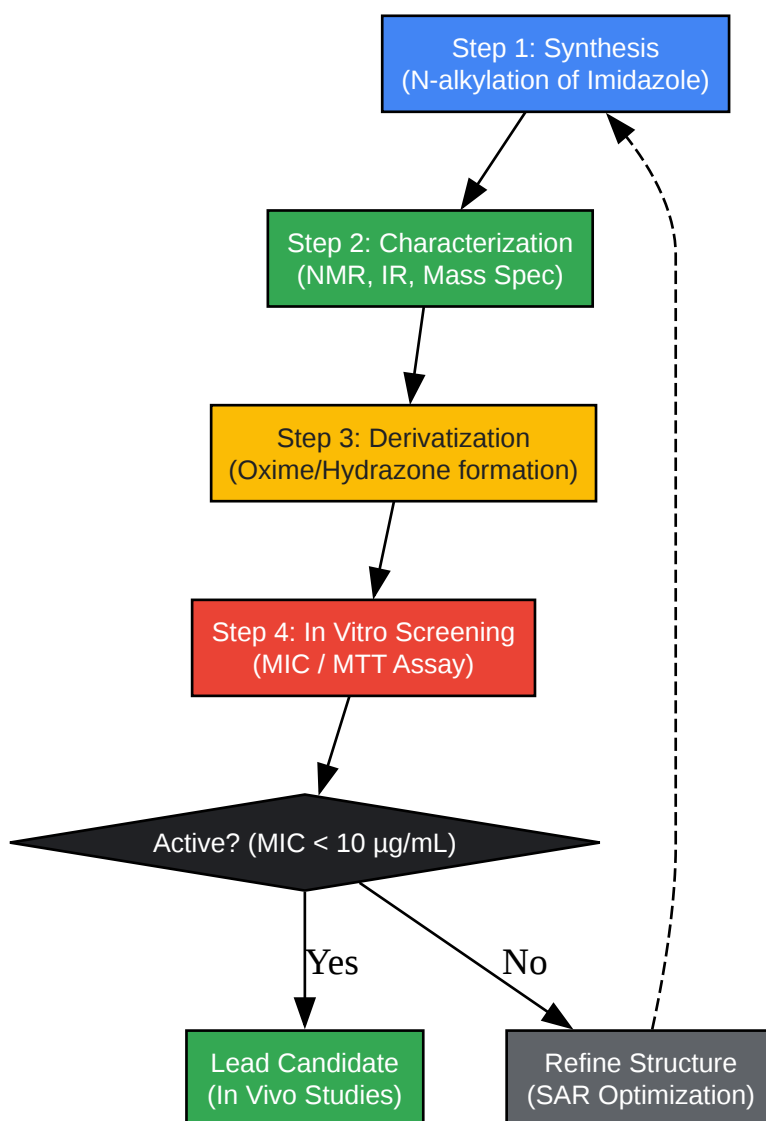
Protocol:

- Inoculum Prep: Prepare a suspension of *C. albicans* in saline to McFarland standard (CFU/mL). Dilute 1:100 in RPMI 1640 medium.
- Plate Setup: Use a 96-well microtiter plate. Add 100 of RPMI 1640 to all wells.
- Compound Dilution: Add 100 of the test compound (dissolved in DMSO, stock 1 mg/mL) to the first column. Perform serial 2-fold dilutions across the plate.
- Inoculation: Add 100 of the diluted fungal suspension to each well.
- Controls:
 - Positive Control: Fluconazole or Ketoconazole.

- Growth Control: Media + Fungi + DMSO (no drug).
- Sterility Control: Media only.
- Incubation: Incubate at

for 24–48 hours.
- Readout: The MIC is the lowest concentration showing no visible growth (turbidity). Verify by optical density () if available.

Experimental Workflow Visualization



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Figure 3: Integrated workflow from chemical synthesis to biological validation.

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